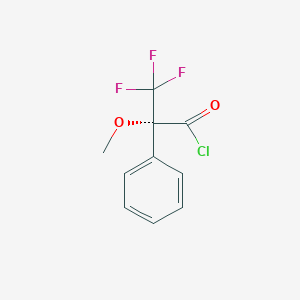

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride

Description

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (abbreviated as (R)-MTPA-Cl) is a chiral derivatizing agent widely employed in stereochemical analysis to determine the absolute configuration of secondary alcohols and amines. This compound is a key reagent in the modified Mosher method, where it reacts with chiral substrates to form diastereomeric esters or amides. These derivatives are analyzed via ¹H NMR to calculate Δδ (δS – δR) values, enabling unambiguous assignment of stereochemistry .

Properties

IUPAC Name |

(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAORVUMOXXAMPL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39637-99-5 | |

| Record name | (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039637995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (R)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81UT10UHV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Asymmetric Catalysis

The trifluoromethyl and methoxy groups are introduced through Friedel-Crafts acylation or nucleophilic substitution on a pre-chiral phenylacetate scaffold. Asymmetric induction is achieved using chiral Lewis acids or organocatalysts to favor the (R)-enantiomer. For example, titanium tetrachloride with a chiral bis-oxazoline ligand has been reported to yield enantiomeric excess (ee) >95%.

Resolution of Racemates

Racemic Mosher’s acid is resolved via diastereomeric salt formation with chiral amines such as (1R,2S)-(-)-ephedrine. The (R)-acid forms a less soluble salt, which is crystallized and acid-liberated. This method, though laborious, ensures high enantiopurity (>99% ee).

Conversion to the Acid Chloride

The acid chloride is synthesized by treating Mosher’s acid with chlorinating agents. Key methods include:

Thionyl Chloride (SOCl₂)

Procedure :

-

Reaction : Mosher’s acid is refluxed with excess SOCl₂ (3–5 equiv) under anhydrous conditions for 5–6 hours.

-

Byproduct Removal : Evolved SO₂ and HCl are trapped via inert gas purge or vacuum distillation.

-

Distillation : Crude product is distilled at 213–214°C under reduced pressure (1–2 mmHg).

Key Data :

Challenges :

Oxalyl Chloride

Procedure :

-

Reaction : Mosher’s acid is stirred with oxalyl chloride (2 equiv) and catalytic DMF in dichloromethane at 0°C for 2 hours.

-

Workup : Volatiles are removed under vacuum, and the residue is distilled.

Advantages :

Purification and Characterization

Distillation

Distillation under reduced pressure (1–2 mmHg) isolates the chloride from unreacted acid and anhydride byproducts. The target fraction boils at 213–214°C.

Analytical Validation

-

Optical Rotation : Confirms enantiopurity ([α]D = -137° neat).

-

NMR Spectroscopy : ¹⁹F NMR shows a singlet for CF₃ at δ -72 ppm; ¹H NMR reveals methoxy protons at δ 3.45 ppm.

-

Chiral GC : Post-derivatization of test alcohols (e.g., menthol) verifies enantiomeric resolution capacity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClF₃O₂ | |

| Molecular Weight | 252.62 g/mol | |

| Boiling Point | 213–214°C | |

| Density | 1.353 g/mL | |

| Refractive Index | 1.469 | |

| Flash Point | 89°C | |

| Solubility | Sparingly miscible in water |

Storage : Moisture-sensitive; store at -20°C in sealed containers under inert gas.

Challenges and Optimizations

Anhydride Formation

Shorter reflux times (<5 hours) with SOCl₂ yield the anhydride as a major byproduct. Optimal reflux duration (5–6 hours) minimizes this.

Enantiopurity Maintenance

-

Strict Anhydrous Conditions : Use of molecular sieves or P₂O₅ in reaction vessels prevents hydrolysis.

-

Low-Temperature Storage : Retards racemization; optical rotation remains stable at -20°C for >12 months.

Industrial and Laboratory Applications

Chemical Reactions Analysis

Types of Reactions

®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Alcohols: The reaction with alcohols typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Amines: The reaction with amines can proceed under mild conditions, often at room temperature, to form the corresponding amides.

Major Products

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Scientific Research Applications

Pharmaceutical Development

(R)-(-)-MTPA-Cl serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates, making it particularly valuable in the development of medications targeting metabolic disorders. The compound's ability to facilitate selective reactions allows for the efficient production of chiral drugs, which are essential for achieving desired therapeutic effects while minimizing side effects .

Agricultural Chemistry

In agricultural chemistry, (R)-(-)-MTPA-Cl is utilized in formulating agrochemicals, including pesticides and herbicides. The trifluoromethyl group not only improves the efficacy of these compounds but also contributes to their stability and persistence in the environment. This characteristic is vital for ensuring that agrochemicals remain effective over extended periods, thus enhancing crop protection strategies .

Material Science

The compound is applied in material science for developing specialty polymers and coatings. Its chemical stability and ability to impart desirable properties, such as improved durability and resistance to environmental degradation, make it a valuable component in creating advanced materials. Researchers are exploring its use in coatings that require high performance under extreme conditions .

Analytical Chemistry

In analytical chemistry, (R)-(-)-MTPA-Cl functions as a reagent for chiral derivatization. It plays a critical role in determining the optical purity of alcohols and amines through methods such as Mosher ester and amide analysis. These techniques are essential for characterizing chiral compounds and ensuring quality control in pharmaceutical manufacturing .

Research in Organic Synthesis

(R)-(-)-MTPA-Cl is a significant building block in organic synthesis, enabling researchers to construct complex molecules efficiently. Its reactivity allows for diverse synthetic pathways, facilitating advancements in chemical research and development. The compound's versatility makes it an attractive target for synthetic chemists aiming to innovate new methodologies .

Case Study 1: Chiral Drug Development

A study highlighted the use of (R)-(-)-MTPA-Cl in synthesizing a new chiral drug aimed at treating diabetes. The compound's ability to enhance selectivity during synthesis resulted in higher yields of the desired enantiomer compared to traditional methods.

Case Study 2: Agrochemical Formulation

Research demonstrated that incorporating (R)-(-)-MTPA-Cl into pesticide formulations significantly increased their effectiveness against resistant pest populations. Field trials showed improved crop yields due to better pest control.

Mechanism of Action

The mechanism by which ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride exerts its effects involves the formation of diastereomers with chiral alcohols and amines. The acyl chloride group reacts with the hydroxyl or amino group of the substrate, resulting in the formation of a stable ester or amide linkage. This derivatization allows for the differentiation of enantiomers based on their distinct NMR spectra .

Comparison with Similar Compounds

Biological Activity

(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, commonly referred to as Mosher's acid chloride, is a chiral acylating agent widely utilized in organic synthesis and analytical chemistry. Its primary application lies in the determination of the optical purity of alcohols and amines, particularly in the context of enantiomeric resolution. This article explores the biological activity of this compound, focusing on its applications in pharmacology, its role in chiral derivatization, and relevant case studies.

- Chemical Formula : C10H8ClF3O2

- Molecular Weight : 252.62 g/mol

- Purity : ≥99% (GC)

- Boiling Point : 213-214 °C

- Density : 1.35 g/mL at 25 °C

The compound functions primarily as a chiral derivatizing agent. It reacts with amines and alcohols to form diastereomeric derivatives that can be separated and analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS). The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which is critical for its effectiveness in biological assays.

1. Chiral Resolution

This compound is instrumental in resolving enantiomers of various drugs, including amphetamines. A study demonstrated its efficacy in differentiating between diastereomers derived from racemic mixtures of amphetamines, allowing for precise quantification in biological samples such as urine .

| Compound | Enantiomeric Ratio | Method Used |

|---|---|---|

| Amphetamine | 99.5:0.5 | GC-MS |

| L-Methamphetamine | Improved resolution with MTPA | GC-EI-MS |

2. Pharmacological Applications

The trifluoromethyl group present in (R)-(-)-MTPA has been shown to enhance the pharmacological properties of various compounds. For instance, studies indicate that incorporating a trifluoromethyl group into phenolic compounds can significantly increase their potency against serotonin uptake, demonstrating its potential utility in developing antidepressants .

3. Case Studies

- Amphetamine Derivatization : In a controlled experiment, (R)-(-)-MTPA was used to derivatize d-amphetamine and l-methamphetamine. The results indicated that using this reagent reduced interference from phentermine during GC-MS analysis, thereby improving the accuracy of drug testing .

- Optical Purity Determination : The reagent was successfully employed to assess the optical purity of various alcohols and amines extracted from biological fluids. The diastereomeric derivatives formed were analyzed using GC, providing a reliable method for determining enantiomeric excess .

Q & A

Q. What are the primary applications of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in stereochemical analysis?

MTPA-Cl is a chiral derivatizing agent used to determine the absolute configuration of secondary alcohols and amines via NMR. By forming diastereomeric Mosher esters or amides, the spatial arrangement of substituents around the stereocenter can be deduced using or NMR. The trifluoromethyl group enhances spectral resolution due to its strong deshielding effect, enabling precise analysis of enantiomeric excess (ee) .

Q. What are the standard protocols for derivatizing chiral alcohols with MTPA-Cl?

A typical protocol involves reacting the alcohol (0.1–1.0 mmol) with MTPA-Cl (1.2 equivalents) in anhydrous dichloromethane under inert atmosphere. Triethylamine (1.5 equivalents) is added to scavenge HCl. After stirring at room temperature for 2–4 hours, the mixture is washed with aqueous NaHCO, dried, and purified via flash chromatography. The resulting ester is analyzed by NMR to distinguish diastereomers .

Q. How should MTPA-Cl be stored to maintain its reactivity and purity?

The compound is moisture-sensitive and must be stored below -20°C in sealed, argon-purged vials. Purity (>99%) and enantiomeric excess (≥98% ee) degrade upon exposure to humidity or elevated temperatures, leading to hydrolysis or racemization .

Q. What safety precautions are essential when handling MTPA-Cl?

MTPA-Cl is corrosive (Skin Corrosion Category 1B) and requires PPE, including nitrile gloves, face shields, and Type ABEK respirators. Work must be conducted in a fume hood with emergency eye-wash stations accessible. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can MTPA-Cl derivatization resolve ambiguities in enantiomeric analysis of complex molecules?

For polyfunctional substrates (e.g., diols or diamines), selective derivatization at specific sites is critical. Using sterically hindered bases (e.g., 2,6-lutidine) or low temperatures (-20°C) can suppress side reactions. For example, in the analysis of harmonine, NMR of MTPA esters revealed >97% ee by exploiting the distinct chemical shifts of CF groups in diastereomers .

Q. What methodological advantages does 19F^{19}\text{F}19F NMR offer over 1H^{1}\text{H}1H NMR in MTPA-Cl-based analysis?

NMR provides superior sensitivity due to the high gyromagnetic ratio of fluorine and lack of background signals in biological matrices. The trifluoromethyl group’s anisotropic effects split resonances by 0.5–1.5 ppm, enabling unambiguous assignment even in crowded spectra. This is particularly useful for low-abundance analytes (e.g., urinary amphetamines at <10 μg/L) .

Q. How does MTPA-Cl compare to other chiral derivatizing agents (e.g., (-)-camphanic acid chloride) in terms of versatility?

MTPA-Cl excels in resolving rigid, planar chiral centers (e.g., in terpenes or alkaloids), whereas camphanic acid derivatives are better for flexible systems. A 2021 study demonstrated that MTPA esters of selegiline metabolites showed 10-fold greater Δδ values in NMR compared to camphanate esters, reducing integration errors .

Q. What are common pitfalls in MTPA-Cl derivatization, and how can they be mitigated?

- Racemization during reaction: Occurs at elevated temperatures or prolonged reaction times. Mitigation: Use stoichiometric reagent ratios and monitor by TLC.

- Incomplete derivatization: Caused by steric hindrance. Mitigation: Employ ultrasound-assisted reactions or microwave irradiation (40°C, 30 minutes) .

Q. Can MTPA-Cl be used in tandem with chromatographic techniques for enantiomer quantification?

Yes. GC-MS with achiral columns (e.g., DB-5MS) can separate MTPA derivatives of amphetamines, achieving LOQs of 5–10 μg/L in urine. However, HPLC with chiral stationary phases (e.g., Chiralpak AD-H) offers faster analysis without derivatization .

Troubleshooting Guide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.